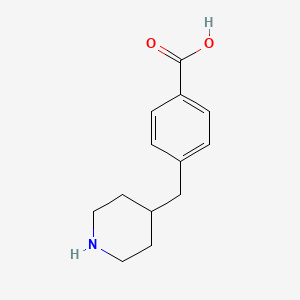
4-(Piperidin-4-ylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H17NO2. It features a benzoic acid moiety substituted with a piperidine ring at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with piperidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-(Chloromethyl)benzoic acid and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with considerations for scalability, cost-effectiveness, and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-ylmethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yl)benzoic acid: Similar structure but lacks the methyl group on the piperidine ring.
4-(Piperidin-4-ylmethyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(Piperidin-4-ylmethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(Piperidin-4-ylmethyl)benzoic acid is unique due to the presence of both a piperidine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(piperidin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,16) |
Clave InChI |
AYRUFIFPKQIBRY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
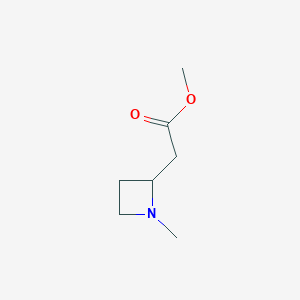
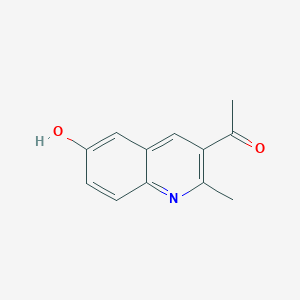
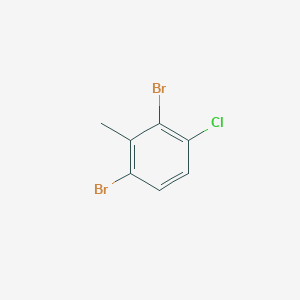
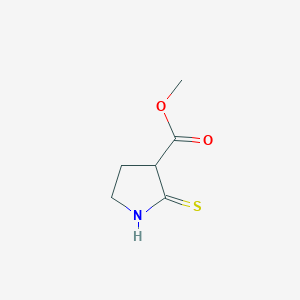

![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
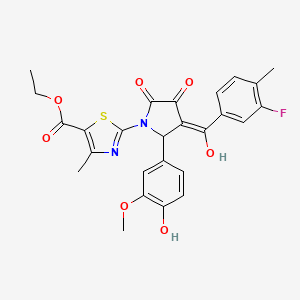
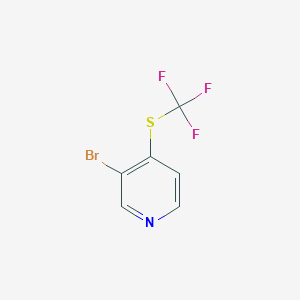
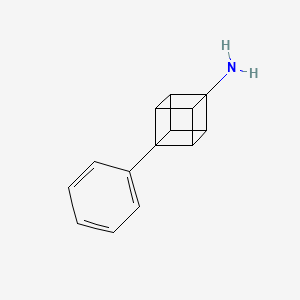
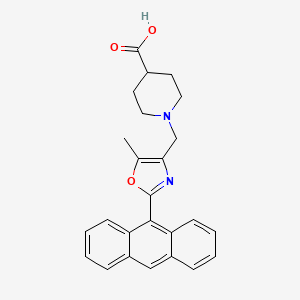
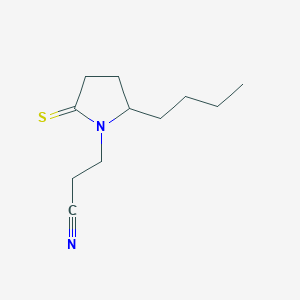
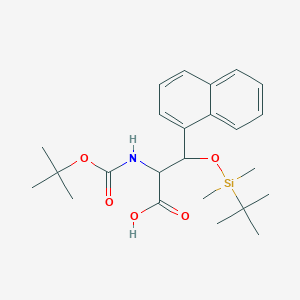
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
